(6-Morpholino-2-(3-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone
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Overview
Description
(6-Morpholino-2-(3-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyridine ring, and a pyrimidine ring, all connected through a sulfone group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Morpholino-2-(3-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the pyridine and morpholine rings. The final step involves the sulfonation of the phenyl group to form the sulfone linkage. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and minimize by-products. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for maintaining consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Morpholino-2-(3-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or further oxidized sulfones, while reduction typically produces sulfides.
Scientific Research Applications
Chemistry
In chemistry, (6-Morpholino-2-(3-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfone-containing compounds have shown efficacy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which (6-Morpholino-2-(3-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (6-Morpholino-3-pyridinyl)methanol
- 4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
Uniqueness
Compared to similar compounds, (6-Morpholino-2-(3-pyridinyl)-4-pyrimidinyl)methyl phenyl sulfone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its sulfone linkage, in particular, provides enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[6-(benzenesulfonylmethyl)-2-pyridin-3-ylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-28(26,18-6-2-1-3-7-18)15-17-13-19(24-9-11-27-12-10-24)23-20(22-17)16-5-4-8-21-14-16/h1-8,13-14H,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFQJYWHEVFHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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